1H-Pyrazole-3-carboxylic acid, 4-amino-5-(2-chlorophenyl)-, ethyl ester, monohydrochloride
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Overview
Description
4-Amino-5-(o-chlorophenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(o-chlorophenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride typically involves the reaction of o-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to yield the pyrazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(o-chlorophenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-5-(o-chlorophenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-5-(o-chlorophenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(o-chlorophenyl)-5-pyrazolecarboxylic acid ethyl ester
- 4-Amino-5-(p-chlorophenyl)-3-pyrazolecarboxylic acid ethyl ester
- 4-Amino-5-(m-chlorophenyl)-3-pyrazolecarboxylic acid ethyl ester
Uniqueness
4-Amino-5-(o-chlorophenyl)-3-pyrazolecarboxylic acid ethyl ester hydrochloride is unique due to the specific position of the chlorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets, resulting in distinct pharmacological profiles.
Properties
CAS No. |
91857-41-9 |
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Molecular Formula |
C12H13Cl2N3O2 |
Molecular Weight |
302.15 g/mol |
IUPAC Name |
ethyl 4-amino-3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H12ClN3O2.ClH/c1-2-18-12(17)11-9(14)10(15-16-11)7-5-3-4-6-8(7)13;/h3-6H,2,14H2,1H3,(H,15,16);1H |
InChI Key |
LOHHQXYDAUEFSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C2=CC=CC=C2Cl)N.Cl |
Origin of Product |
United States |
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